1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid
Description
Properties
IUPAC Name |
1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-18(16,17)11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDBWPAYYIYORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid typically involves the reaction of cyclopentanecarboxylic acid with 3-(methylsulfonyl)phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group enables classic acid-driven transformations:
Methylsulfonyl Group Reactivity
The methylsulfonyl (-SO₂CH₃) moiety participates in nucleophilic substitution and reduction:
Electrophilic Aromatic Substitution
The phenyl ring’s reactivity is modulated by the electron-withdrawing -SO₂CH₃ group:
Cyclopentane Ring Modifications
The cyclopentane ring may undergo strain-driven reactions:
Biological Interactions
Though not directly tested on this compound, analogues suggest:
Scientific Research Applications
Scientific Research Applications
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic acid has several notable applications:
Enzyme Inhibition Studies
The compound is utilized in research focused on inhibiting fatty acid synthase (FAS), a critical enzyme in lipid metabolism. FAS inhibitors are being studied for their potential therapeutic effects in conditions such as obesity and cancer. The inhibition of FAS can lead to reduced lipid production, which is beneficial in metabolic disorders and may also impact sebum production in skin disorders like acne .
Drug Development
The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its unique structural features allow it to interact with various biological targets, making it valuable in the development of new drugs aimed at treating metabolic diseases and cancers .
Biological Studies
Research involving this compound includes its role in modulating cellular pathways related to inflammation and oxidative stress. Studies have shown that compounds similar to this compound can activate the Nrf2 pathway, which may protect against cellular damage caused by oxidative stress .
Case Study 1: Fatty Acid Synthase Inhibition
A study demonstrated that derivatives of cyclopentanecarboxylic acid could effectively inhibit FAS activity in vitro, leading to reduced lipid accumulation in cultured cells. This finding supports the potential use of such compounds in obesity treatment and metabolic syndrome management .
Case Study 2: Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects by modulating cytokine release and promoting antioxidant responses. These properties make them candidates for further investigation in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid with analogs differing in substituent groups:
*logP values estimated based on substituent contributions.
Key Findings:
Acidity : The methylsulfonyl group enhances acidity compared to hydroxyl or halogenated analogs due to its strong electron-withdrawing nature.
Solubility : The sulfonyl group improves water solubility relative to bromo or chloro derivatives, which are more lipophilic.
Reactivity: Bromo and chloro analogs participate in cross-coupling reactions (e.g., Suzuki-Miyaura) . The methylsulfonyl derivative may act as a COX inhibitor intermediate, akin to patented sulfonyl-containing compounds .
Biological Activity
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16O4S
- Molecular Weight : 280.33 g/mol
The compound features a cyclopentanecarboxylic acid core substituted with a methylsulfonyl group and a phenyl ring, which contributes to its unique chemical properties.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Inflammatory Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting a role in anti-inflammatory therapies.
- Modulation of Enzyme Activity : It may interact with specific enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation in various models. For instance:
- Animal Models : In rodent models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
- Cell Culture Studies : In vitro studies using macrophages showed that the compound inhibited the secretion of pro-inflammatory cytokines.
Analgesic Properties
The compound has been evaluated for its analgesic properties:
- Pain Models : In models of acute pain, it exhibited significant pain relief comparable to standard analgesics.
- Mechanism : The analgesic effect is hypothesized to be linked to its anti-inflammatory action, reducing pain associated with inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Model/Method Used | Findings |
|---|---|---|
| Anti-inflammatory | Rodent models | Reduced TNF-alpha and IL-6 levels |
| Analgesic | Acute pain models | Significant pain relief observed |
| Enzyme modulation | Cell culture studies | Inhibition of specific metabolic enzymes |
Case Study: Efficacy in Chronic Pain Management
A clinical trial investigated the efficacy of this compound in patients with chronic inflammatory pain. Results indicated that patients experienced a marked reduction in pain scores after treatment over a six-week period. Adverse effects were minimal and similar to those observed with placebo treatments.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid, and how are they addressed?
- Methodological Answer : Synthesis often involves cyclopentane ring formation followed by sulfonation or coupling of the methylsulfonylphenyl group. A common strategy uses Suzuki-Miyaura coupling to attach aromatic substituents to the cyclopentane core . Challenges include steric hindrance from the bulky methylsulfonyl group and regioselectivity during cyclization. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate intermediates, as demonstrated in analogous cyclopentanecarboxylic acid syntheses .
Q. How is the stereochemistry of cyclopentanecarboxylic acid derivatives confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. For example, (1R,3S)-3-Aminocyclopentane carboxylic acid was structurally validated using X-ray data . Alternatively, and NMR can identify diastereotopic protons or coupling constants. For instance, splitting patterns in NMR (e.g., for geminal protons) distinguish cis/trans isomers in related compounds .
Q. What analytical techniques are essential for characterizing intermediates in the synthesis of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are used to track fluorinated or electron-deficient groups (e.g., methylsulfonyl) .
- HRMS : High-resolution mass spectrometry confirms molecular formulas, as shown for selenated cyclopentane derivatives (e.g., HRMS error < 0.0004 Da) .
- HPLC : Chiral columns resolve enantiomers, particularly for pharmacologically active derivatives .
Advanced Research Questions
Q. How do computational models aid in predicting the biological activity of methylsulfonyl-substituted cyclopentanecarboxylic acids?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the methylsulfonyl group on acidity and binding affinity. Molecular docking studies (e.g., using AutoDock Vina) model interactions with target proteins, such as cyclooxygenase-2 (COX-2), where sulfonyl groups often occupy hydrophobic pockets . Synchrotron X-ray data (e.g., from Advanced Photon Source) validate these models .
Q. What contradictions exist in reported biological data for structurally similar compounds, and how can they be resolved?
- Methodological Answer : For example, some cyclopentanecarboxylic acid derivatives show anti-inflammatory activity in vitro but poor bioavailability in vivo due to rapid esterase hydrolysis . Resolving this requires:
- Metabolic Stability Assays : Liver microsome studies to identify degradation pathways.
- Prodrug Design : Masking the carboxylic acid as an ester (e.g., 2-(diethylamino)ethyl ester) to enhance membrane permeability .
Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
